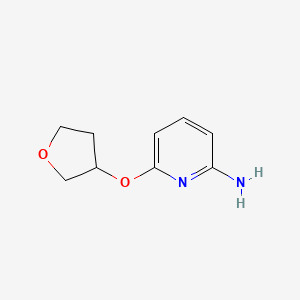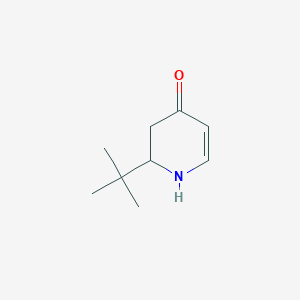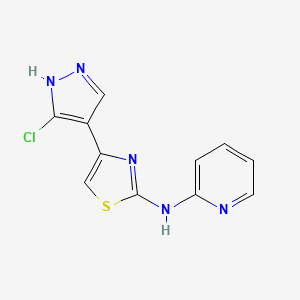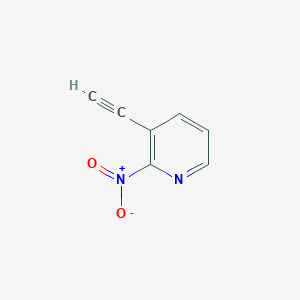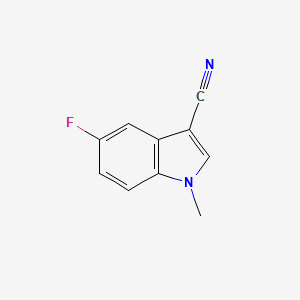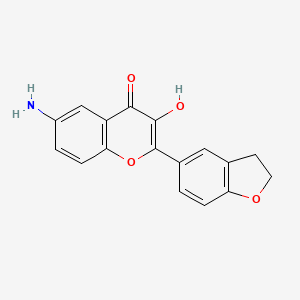
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzofuran moiety and the chromen-4-one core structure makes this compound particularly interesting for medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the chromen-4-one core: The benzofuran derivative is then subjected to a condensation reaction with a suitable diketone to form the chromen-4-one structure.
Amination and hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of various substituted amino derivatives.
Applications De Recherche Scientifique
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit key enzymes involved in disease pathways.
Modulation of signaling pathways: It can modulate cellular signaling pathways, leading to changes in cell behavior.
Antioxidant activity: It can scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-4H-chromen-4-one: Similar structure but lacks the hydroxyl group at the 3-position.
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-methoxychromen-4-one: Similar structure but has a methoxy group instead of a hydroxyl group at the 3-position.
Uniqueness
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of the benzofuran and chromen-4-one moieties also enhances its versatility as a research compound.
Propriétés
Formule moléculaire |
C17H13NO4 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
6-amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H13NO4/c18-11-2-4-14-12(8-11)15(19)16(20)17(22-14)10-1-3-13-9(7-10)5-6-21-13/h1-4,7-8,20H,5-6,18H2 |
Clé InChI |
BRNHNYCWLWGBHY-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


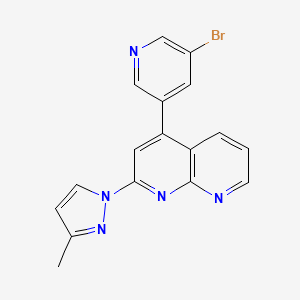

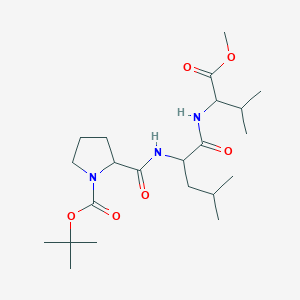
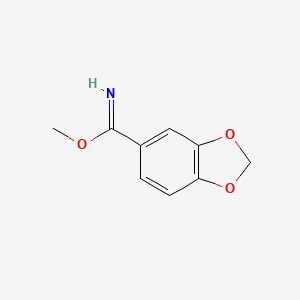
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
